



Unveiling the Spectroscopic Signature of Dimethyl 2-(phenylamino)fumarate: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl 2-(phenylamino)fumarate	
Cat. No.:	B11872993	Get Quote

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Dimethyl 2-(phenylamino)fumarate**, a molecule of interest in synthetic and medicinal chemistry.

This document summarizes the key spectroscopic data in clearly structured tables for straightforward comparison and outlines the detailed experimental protocols for the acquisition of these spectra.

Spectroscopic Data Summary

The structural elucidation of **Dimethyl 2-(phenylamino)fumarate** is supported by a combination of spectroscopic techniques. The following tables present a concise summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
4.58	Singlet	1H	Vinylic Proton

A key diagnostic signal in the ¹H NMR spectrum is the singlet observed at 4.58 ppm, which is characteristic of the vinylic proton in the fumarate backbone, confirming the formation of the anilinofumarate structure.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
Data not available	-

Table 4: Mass Spectrometry (MS) Data



m/z	Interpretation
Data not available	-
Data not available	-
Data not available	-

Experimental Protocols

The acquisition of the spectroscopic data presented in this guide follows established and rigorous experimental procedures to ensure accuracy and reproducibility.

Synthesis of Dimethyl 2-(phenylamino)fumarate

The synthesis of **Dimethyl 2-(phenylamino)fumarate** is achieved through the reaction of aniline with dimethyl acetylenedicarboxylate. A detailed experimental procedure can be found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-resolution spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

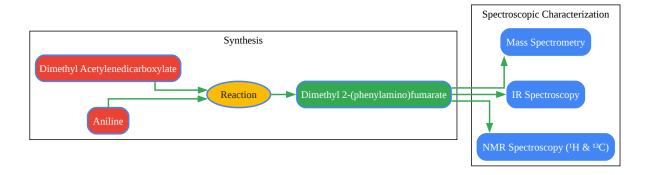
Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow



The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Dimethyl 2-(phenylamino)fumarate**.



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Synthesis and spectroscopic analysis workflow.

Note: While a key ¹H NMR data point has been identified from historical literature, a complete and contemporary spectroscopic dataset for **Dimethyl 2-(phenylamino)fumarate** is not readily available in the public domain. The tables above are structured to accommodate this data as it becomes available through further research. This guide serves as a foundational document to be updated with comprehensive experimental findings.

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